Bienvenue dans la boutique en ligne BenchChem!

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Prolylcarboxypeptidase Benzimidazole Sulfonamide

This benzimidazole-sulfonamide hybrid (MW: 446.5 g/mol) is offered as a high-purity building block for proprietary medicinal chemistry programs. A comprehensive search of authoritative databases (BindingDB, ChEMBL) confirms no peer-reviewed biological activity or SAR data exists. Consequently, it cannot be interchanged with any pharmacologically characterized analog. Procure this compound to generate your own internal target engagement and selectivity data. Confirm identity and purity using PubChem computational descriptors (TPSA: 104 Ų).

Molecular Formula C24H22N4O3S
Molecular Weight 446.53
CAS No. 397289-68-8
Cat. No. B2904367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS397289-68-8
Molecular FormulaC24H22N4O3S
Molecular Weight446.53
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C24H22N4O3S/c29-24(18-9-13-20(14-10-18)32(30,31)28-15-3-4-16-28)25-19-11-7-17(8-12-19)23-26-21-5-1-2-6-22(21)27-23/h1-2,5-14H,3-4,15-16H2,(H,25,29)(H,26,27)
InChIKeyWTHZJFGGHAPGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 397289-68-8): Procurement-Relevant Evidence Profile


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 397289-68-8) is a synthetic benzimidazole-sulfonamide hybrid compound. Available chemical property data, such as molecular weight (446.5 g/mol) and topological polar surface area (104 Ų), are derived from computational predictions in PubChem [1]. A comprehensive search of primary research papers, patents, and authoritative binding databases (including BindingDB and ChEMBL) has not returned any peer-reviewed biological activity data, pharmacological profiles, or quantitative structure-activity relationship (SAR) information for this compound. Consequently, an evidence-based differentiation profile cannot be constructed.

Why Unverified Substitution of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Carries Significant Scientific Risk


In the absence of any published potency, selectivity, or in vivo pharmacokinetic data, no evidence exists to support that N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be reliably interchanged with any other benzimidazole-sulfonamide analog for a specific biological application [1]. General class-level inferences for benzimidazole-sulfonyl derivatives—which can have diverse and unpredictable activities ranging from kinase inhibition to antimicrobial effects—are not appropriate for justifying procurement of this specific compound [2].

Quantitative Differentiator Analysis for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide


No Quantifiable Biological Target Engagement Data Identified for CAS 397289-68-8

A systematic search of PubMed, BindingDB, ChEMBL, and patent literature did not yield any quantitative biological activity data (e.g., IC50, Ki, EC50) for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide against any specific molecular target, cell line, or in vivo model [1][2]. Without such a primary pharmacological readout, no direct head-to-head or cross-study comparison can be performed against related analogs such as the dichlorobenzimidazolopyrrolidinamide-based PrCP inhibitor (IC50 = 1-2 nM) .

Prolylcarboxypeptidase Benzimidazole Sulfonamide

Assessed Application Scenarios for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide


Pharmacological Tool Compound Procurement for PrCP Research

Based on the evidence profile, this compound is not currently suitable as a pharmacological tool for PrCP research. The lack of any target engagement data means it cannot be used to replace or complement well-characterized inhibitors like the dichlorobenzimidazolopyrrolidinamide analog. A researcher requiring a PrCP inhibitor should instead procure a compound with robust published IC50 data and demonstrated selectivity [1].

Building Block or Intermediate in Custom Synthesis

The compound's identity and purity may be confirmed using the computational descriptors from PubChem, making it potentially useful as a building block for proprietary medicinal chemistry programs. However, its utility in this context cannot be benchmarked against other commercially available fragments without additional, internally generated data [1].

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.